molecular formula C14H10BrN3O4 B11972964 N'-(5-bromo-2-hydroxybenzylidene)-4-nitrobenzohydrazide CAS No. 41377-51-9

N'-(5-bromo-2-hydroxybenzylidene)-4-nitrobenzohydrazide

Katalognummer: B11972964
CAS-Nummer: 41377-51-9
Molekulargewicht: 364.15 g/mol
InChI-Schlüssel: AEOBWMRJEBYMBJ-LZYBPNLTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(5-bromo-2-hydroxybenzylidene)-4-nitrobenzohydrazide is a hydrazone derivative known for its interesting biological activities and coordination capabilities. Hydrazone derivatives are typically synthesized by the reaction of aldehydes with hydrazine compounds, yielding products with high purity and quantitative yields

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(5-bromo-2-hydroxybenzylidene)-4-nitrobenzohydrazide involves the condensation reaction between 5-bromosalicylaldehyde and 4-nitrobenzohydrazide. The reaction is typically carried out in an ethanol solution under reflux conditions. The product is then purified by recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for N’-(5-bromo-2-hydroxybenzylidene)-4-nitrobenzohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale.

Analyse Chemischer Reaktionen

Types of Reactions

N’-(5-bromo-2-hydroxybenzylidene)-4-nitrobenzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives and reduced forms of the original compound, which can have different biological and chemical properties.

Wirkmechanismus

The mechanism of action of N’-(5-bromo-2-hydroxybenzylidene)-4-nitrobenzohydrazide involves its interaction with molecular targets through hydrogen bonding and coordination with metal ions. The compound’s hydrazone moiety allows it to form stable complexes with transition metals, which can enhance its biological activity . Additionally, the presence of the nitro and bromo groups contributes to its reactivity and ability to undergo various chemical transformations.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N’-(5-bromo-2-hydroxybenzylidene)-4-nitrobenzohydrazide is unique due to the presence of both nitro and bromo substituents, which enhance its reactivity and potential biological activities. The combination of these functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research.

Eigenschaften

CAS-Nummer

41377-51-9

Molekularformel

C14H10BrN3O4

Molekulargewicht

364.15 g/mol

IUPAC-Name

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-4-nitrobenzamide

InChI

InChI=1S/C14H10BrN3O4/c15-11-3-6-13(19)10(7-11)8-16-17-14(20)9-1-4-12(5-2-9)18(21)22/h1-8,19H,(H,17,20)/b16-8+

InChI-Schlüssel

AEOBWMRJEBYMBJ-LZYBPNLTSA-N

Isomerische SMILES

C1=CC(=CC=C1C(=O)N/N=C/C2=C(C=CC(=C2)Br)O)[N+](=O)[O-]

Kanonische SMILES

C1=CC(=CC=C1C(=O)NN=CC2=C(C=CC(=C2)Br)O)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.